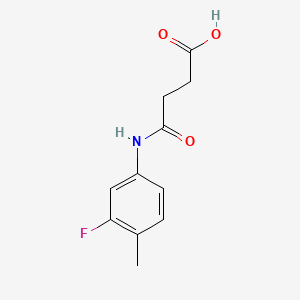

4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid

Description

BenchChem offers high-quality 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPQDVBNPDILBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601216240 | |

| Record name | 4-[(3-Fluoro-4-methylphenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282542-06-7 | |

| Record name | 4-[(3-Fluoro-4-methylphenyl)amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282542-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3-Fluoro-4-methylphenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic Acid (CAS 282542-06-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid, a versatile chemical intermediate. Given its status as a specialized research chemical, this document synthesizes available data with established principles of organic and medicinal chemistry to offer field-proven insights into its properties, synthesis, and potential applications.

Core Molecular Attributes

4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid belongs to the class of N-aryl succinamic acids. Its structure, featuring a substituted anilino moiety linked to a butanoic acid chain via an amide bond, makes it a valuable building block in synthetic and medicinal chemistry. The presence of a fluorine atom and a methyl group on the aromatic ring can significantly influence its physicochemical properties and biological activity in larger molecular constructs.

Physicochemical and Calculated Properties

While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably estimated based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 282542-06-7 | - |

| Molecular Formula | C₁₁H₁₂FNO₃ | Chemdiv[1] |

| Molecular Weight | 225.22 g/mol | Chemdiv[1] |

| Appearance | White to off-white solid (Expected) | Inferred from related compounds |

| Melting Point | 140-150 °C (Estimated) | Based on analogues[2][3][4] |

| Calculated logP | 1.4394 | Chemdiv[1] |

| Calculated logSw | -1.931 | Chemdiv[1] |

| Hydrogen Bond Acceptors | 5 | Chemdiv[1] |

| Hydrogen Bond Donors | 2 | Chemdiv[1] |

| Polar Surface Area | 51.772 Ų | Chemdiv[1] |

Synthesis and Mechanism

The most direct and industrially scalable method for the synthesis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is the nucleophilic acyl substitution reaction between 3-fluoro-4-methylaniline and succinic anhydride.

Reaction Principle

The reaction proceeds via the nucleophilic attack of the amine group of 3-fluoro-4-methylaniline on one of the carbonyl carbons of succinic anhydride. This results in the opening of the anhydride ring to form the corresponding amide and carboxylic acid functionalities. The reaction is typically carried out in an aprotic solvent.

A related synthesis is documented for a similar compound, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, which is formed from the reaction of 3-fluoro-4-methyl aniline with itaconic anhydride[2].

Representative Synthetic Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis of N-aryl succinamic acids.

Materials:

-

3-Fluoro-4-methylaniline

-

Succinic anhydride

-

Anhydrous acetone (or other suitable aprotic solvent like Dichloromethane or Tetrahydrofuran)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 equivalent) in anhydrous acetone.

-

To this stirred solution, add 3-fluoro-4-methylaniline (1.0 equivalent) portion-wise at ambient temperature over 30 minutes.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is expected to precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Filter the solid product and wash with a small amount of cold acetone to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid have not been extensively reported, its structural motifs are present in a variety of biologically active compounds. Therefore, it serves as a valuable starting material or scaffold for the synthesis of novel therapeutic agents.

The general class of 4-aryl-4-oxobutanoic acids has shown promise in several therapeutic areas:

-

Anti-inflammatory Agents: Some derivatives have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase, suggesting potential applications in treating inflammatory conditions[5].

-

Anticonvulsants: These molecules can be used to synthesize bicyclic pyrroloimidazolones and pyrrolopyrimidinones, which have demonstrated anticonvulsant properties[6].

-

Anticancer and Antimicrobial Agents: The broader family of 4-aryl-4-oxobutanoic acid derivatives has been explored for potential anticancer and antimicrobial activities[5][7].

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Analytical Characterization

Purity and identity of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound.

Representative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, thereby ensuring good peak shape[8].

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

-

Sample Preparation: The sample should be dissolved in a mixture of acetonitrile and water.

Troubleshooting HPLC Analysis:

-

Peak Tailing: This is a common issue for acidic compounds. It can be mitigated by using a well-end-capped column and ensuring the mobile phase pH is at least 1.5-2 units below the pKa of the analyte[8].

-

Retention Time Drift: This can be caused by changes in mobile phase composition, temperature fluctuations, or column degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation. While a specific spectrum for the target compound is not available, the expected chemical shifts can be predicted based on its structure and data from starting materials like 3-fluoro-4-methylaniline[9].

Expected ¹H NMR signals:

-

Aromatic protons in the 3-fluoro-4-methylphenyl region.

-

A singlet for the methyl group protons.

-

An amide proton (N-H) signal, which may be broad.

-

Two methylene group signals (CH₂) from the butanoic acid chain, likely appearing as triplets.

-

A broad singlet for the carboxylic acid proton (O-H).

Safety, Handling, and Storage

General Safety Precautions:

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[11].

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention[10].

-

Fire: The compound is expected to be a combustible solid. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[12]. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is a valuable and versatile building block for synthetic and medicinal chemistry. While comprehensive experimental data on this specific compound is limited, its properties and reactivity can be reliably inferred from related structures. Its potential as a precursor for biologically active molecules, particularly in the areas of anti-inflammatory and CNS-active agents, makes it a compound of interest for researchers in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for its synthesis, characterization, and application in a research setting.

References

- BenchChem. (2025). Application Notes and Protocols: Biological Activity of 4-(3,4-Difluorophenyl)

- Nayak, P. S., et al. (2013). 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1752.

- Thermo Fisher Scientific. (2025).

- Di Mola, A., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences, 25(1), 433.

- ResearchGate. (2025).

- Fisher Scientific. (2025).

- Sigma-Aldrich. 4-(3-FLUORO-4-METHYLANILINO)-4-OXOBUTANOIC ACID AldrichCPR.

- MilliporeSigma. 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid.

- MPG.PuRe.

- Supporting Information. Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties.

- Chemdiv. Compound 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid.

- BenchChem. (2025). Technical Support Center: HPLC Analysis of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid.

- CymitQuimica. (2024).

- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development, 21(9), 1217-1246.

- The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. (2015).

- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.

- Santa Cruz Biotechnology. 4-(4-Fluoroanilino)-4-oxobutanoic acid | CAS 199461-14-8.

- Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group.

- ChemicalBook. 4-Anilino-4-oxobutanoic Acid | 102-14-7.

- Cheméo. Chemical Properties of 4-Fluoro-3-methylanisole (CAS 2338-54-7).

- ResearchGate.

- AOCS. Introduction of NMR.

- ChemicalBook. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum.

- Sigma-Aldrich. 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid.

Sources

- 1. Compound 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid - Chemdiv [chemdiv.com]

- 2. 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. 4-Anilino-4-oxobutanoic Acid | 102-14-7 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Fragment-Based Design and Synthesis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic Acid: A Technical Whitepaper

Executive Summary

In contemporary drug discovery, the rational design of small-molecule fragments is critical for developing highly selective kinase inhibitors, PROTACs, and allosteric modulators. 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid represents a highly versatile, bifunctional building block. By combining a fluorinated hydrophobic aryl ring with a succinanilic acid moiety, this molecule offers a pre-organized pharmacophore capable of forming robust hydrogen-bonding networks and salt bridges.

This whitepaper provides an in-depth technical guide on the physicochemical properties, structural rationale, and a self-validating synthetic methodology for this compound, grounded in established medicinal chemistry and patent literature.

Physicochemical Profiling

Before integrating a fragment into a high-throughput screening (HTS) library or a lead-optimization campaign, its physicochemical parameters must be rigorously defined. The quantitative data for 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid is summarized below[1].

| Parameter | Value |

| Chemical Name | 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid |

| IUPAC Name | 4-(3-fluoro-4-methylphenyl)amino-4-oxobutanoic acid |

| Molecular Formula | C11H12FNO3 |

| Molecular Weight | 225.22 g/mol |

| CAS Number | 282542-06-7 |

| Exact Mass | 225.0801 Da |

| Appearance | White to off-white solid |

| Solubility Profile | Soluble in DMSO, DMF, and THF; Insoluble in Water |

Structural Rationale in Drug Design

The strategic selection of functional groups in this molecule is not arbitrary; each moiety serves a specific mechanistic purpose in target binding and pharmacokinetic optimization.

-

The Fluorine Effect: The incorporation of a fluorine atom at the 3-position of the aniline ring serves multiple purposes. Fluorine is highly electronegative and lipophilic. Its strategic placement modulates the pKa of the adjacent amine, restricts molecular conformation via dipole interactions, and critically blocks cytochrome P450-mediated metabolic oxidation at that specific aryl position, thereby extending the biological half-life of the resulting drug [3].

-

The Amide Linkage: The amide bond provides a rigid, planar geometry that acts as both a hydrogen-bond donor (NH) and acceptor (C=O), essential for anchoring the molecule within kinase hinge regions or target protein pockets.

-

The Terminal Carboxylic Acid: The free carboxylic acid acts as a versatile synthetic handle for further functionalization (e.g., coupling to PROTAC linker-ligands) or as a primary pharmacophore to form salt bridges with basic amino acid residues (like Arginine or Lysine) in the target binding site.

Pharmacophore mapping of the molecule's core functional groups for drug design.

Experimental Methodology: Self-Validating Synthesis Protocol

The synthesis of 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid relies on the nucleophilic acyl substitution of succinic anhydride by 3-fluoro-4-methylaniline.

As an Application Scientist, I emphasize the design of self-validating experimental systems . The protocol below is engineered so that the reaction inherently purifies itself upon aqueous quench. By leveraging the differential solubility of the starting materials and the final product, the need for complex column chromatography is eliminated [2].

Step-by-Step Protocol

-

Reagent Preparation: Dissolve 3-fluoro-4-methylaniline (1.0 equivalent) in anhydrous Tetrahydrofuran (THF).

-

Causality: THF is chosen as an aprotic solvent because it effectively solubilizes both the aniline and the anhydride without acting as a competing nucleophile.

-

-

Electrophilic Addition: Slowly add succinic anhydride (1.1 equivalents) to the stirring solution at room temperature.

-

Causality: No exogenous base (like TEA or DIPEA) is added. The aniline is sufficiently nucleophilic to open the highly strained 5-membered anhydride ring. Omitting a base prevents unwanted base-catalyzed hydrolysis of the anhydride by trace environmental moisture.

-

-

Reaction Maturation: Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor via TLC (DCM:MeOH 9:1) or LC-MS until the aniline is completely consumed.

-

Self-Validating Quench & Workup: Remove the THF under reduced pressure. Suspend the resulting crude residue in distilled water and sonicate for 10 minutes.

-

Causality: This is the critical self-validating step. Water hydrolyzes any unreacted succinic anhydride into succinic acid, which is highly water-soluble. The target product, however, is highly hydrophobic and precipitates as a solid.

-

-

Isolation: Filter the suspension via vacuum filtration, wash the filter cake with cold water, and dry under high vacuum to afford the pure product.

Workflow for the self-validating synthesis of 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid.

Analytical Characterization

To validate the success of the synthesis, the isolated solid must be subjected to analytical characterization to confirm both identity and purity.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The expected mass for C11H12FNO3 is 225.08 Da. Electrospray ionization in positive mode (ESI+) should yield a prominent

peak at m/z 226.08 . -

1H NMR (400 MHz, DMSO-d6):

-

A broad singlet around

12.1 ppm confirms the presence of the carboxylic acid proton (often exchanges with moisture). -

A singlet around

9.9 ppm confirms the newly formed amide -

Aromatic protons will appear between

7.0 - 7.6 ppm, exhibiting coupling constants characteristic of the 3-fluoro-4-methyl substitution pattern. -

Two distinct multiplets around

2.5 - 2.6 ppm represent the four protons of the succinyl aliphatic chain ( -

A singlet at

2.2 ppm corresponds to the aryl methyl group.

-

Conclusion

4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is a highly engineered chemical fragment that leverages the unique properties of fluorine and the geometric stability of an amide-linked carboxylic acid. By utilizing a self-validating, base-free synthetic protocol, researchers can easily generate this compound in high purity and yield, accelerating downstream applications in targeted therapeutics and rational drug design.

References

- Mahajan, K., et al. "Inhibitors of ACK1/TNK2 tyrosine kinase." U.S. Patent US10017478B2, Google Patents.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link]

The Medicinal Chemistry of Succinanilic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The succinanilic acid scaffold, a seemingly simple yet remarkably versatile pharmacophore, has emerged as a privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, ranging from anticonvulsant and anti-inflammatory to potent anticancer and antimicrobial agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles governing the synthesis, biological evaluation, and mechanism of action of succinanilic acid derivatives. By elucidating the causal relationships behind experimental choices and providing detailed, field-proven protocols, this guide aims to empower researchers to rationally design and develop novel therapeutics based on this promising chemical scaffold.

The Succinanilic Acid Core: Physicochemical Properties and Synthetic Strategies

Succinanilic acid, also known as N-phenylsuccinamic acid, is an organic compound characterized by a succinic acid moiety linked to an aniline ring via an amide bond. This arrangement provides a unique combination of a flexible aliphatic chain and a rigid aromatic ring, offering multiple points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.

Fundamental Synthesis of the Succinanilic Acid Scaffold

The foundational synthesis of succinanilic acid is a straightforward and efficient reaction between succinic anhydride and an appropriately substituted aniline.[1] This reaction proceeds rapidly, often at room temperature or with gentle heating, to yield the corresponding succinanilic acid.

Experimental Protocol: Synthesis of Succinanilic Acid [1]

-

Dissolution: Dissolve 10 grams of succinic anhydride in 30 ml of warm benzene.

-

Addition: While heating the solution, add a mixture of 9 ml of aniline in 50 ml of benzene. The reaction is typically rapid, with the succinanilic acid precipitating as a white solid.

-

Isolation: Cool the reaction mixture and collect the crystals by filtration.

-

Washing and Drying: Wash the collected crystals with a small amount of benzene and allow them to dry.

-

Purification (Optional): The crude succinanilic acid can be purified by crystallization from a suitable solvent like benzene to yield white, needle-like crystals.

Modern and Diversified Synthetic Methodologies

While the classical approach is robust, contemporary medicinal chemistry demands more diverse and efficient synthetic strategies to generate libraries of derivatives for structure-activity relationship (SAR) studies.

Microwave-assisted organic synthesis (MAOS) has gained significant traction for its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner product formation.[2][3] This "green chemistry" approach is particularly well-suited for the synthesis of succinanilic acid derivatives and their subsequent cyclization to succinimides.[2]

Conceptual Workflow: Microwave-Assisted Synthesis

Caption: Microwave-assisted one-pot synthesis of N-substituted succinimides.

For the synthesis of cyclic succinimide derivatives, which are a prominent class of anticonvulsant agents, one-pot procedures offer significant advantages in terms of efficiency and atom economy.[4] These methods often involve the initial formation of the succinanilic acid followed by in-situ cyclization using reagents like acetic anhydride and sodium acetate or zinc powder in acetic acid.[4]

Therapeutic Applications and Biological Activities

Succinanilic acid derivatives have been investigated for a wide array of therapeutic applications, with significant findings in oncology, inflammation, neurology, and infectious diseases.

Anticancer Activity

A growing body of evidence highlights the potential of succinanilic acid derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

One of the key mechanisms by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. For instance, α-hydroxy succinamic acid (α-HSA), a naturally derived and synthetically accessible succinamic acid derivative, has demonstrated significant antiproliferative action in oral squamous carcinoma cells.[5] Mechanistic studies revealed that α-HSA upregulates the expression of pro-apoptotic genes such as p53, p21, and Bax, while simultaneously downregulating the anti-apoptotic gene, survivin.[5]

Signaling Pathway: Apoptosis Induction by α-HSA

Caption: Simplified signaling cascade of α-HSA-induced apoptosis.

The cytotoxic potential of succinanilic acid derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Derivative/Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Succinic Acid | CAKI-2 (Renal) | WST-1 | 25-50 | [6] |

| Succinic Acid | ACHN (Renal) | WST-1 | 25-50 | [6] |

| α-Hydroxy Succinamic Acid | SCC4 (Oral Squamous) | Cell Viability | 100-200 µg/mL | [5] |

Experimental Protocol: MTT Assay for Cell Viability [7]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and succinanilic acid derivatives have shown promise as modulators of the inflammatory response. Their primary mechanism of action in this context often involves the regulation of pro-inflammatory cytokine production in immune cells like macrophages.

Succinic acid derivatives have been reported to suppress the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[7] This suggests that these compounds may interfere with key inflammatory signaling pathways, such as the NF-κB pathway.

Experimental Protocol: Macrophage Inflammatory Assay [8][9]

-

Cell Culture: Culture and expand a murine macrophage cell line, such as J774A.1 or RAW 264.7.

-

Cell Stimulation: Stimulate the macrophages with LPS (e.g., 100 ng/mL) in the presence or absence of the test compounds.

-

Incubation: Incubate the cells for 16-18 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Analysis: Determine the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Nitric Oxide Measurement (Griess Assay): To assess nitric oxide production, mix the supernatant with Griess reagent and measure the absorbance at 540 nm.[10]

Conceptual Workflow: Anti-inflammatory Screening

Caption: A typical workflow for evaluating the anti-inflammatory potential of test compounds.

Anticonvulsant Properties

The succinimide ring, a cyclized form of succinanilic acid, is a well-established pharmacophore in anticonvulsant drugs. Derivatives of phenylsuccinimide have shown marked anticonvulsant activity.[11] The mechanism of action for many anticonvulsants involves the modulation of voltage-gated ion channels (sodium and calcium), enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[12][13] While the precise mechanism for all succinanilic acid-derived anticonvulsants is not fully elucidated, their structural similarity to known drugs suggests a similar mode of action.

Antimicrobial Effects

Succinic acid and its derivatives possess antimicrobial properties against a range of microorganisms.[14][15] The proposed mechanisms of action include the disruption of the bacterial cell membrane, leading to the leakage of intracellular components, and interference with cellular metabolism.[14][16] Succinic acid has shown efficacy against bacteria such as Cutibacterium acnes, which is implicated in acne.[14]

Enzyme Inhibition: A Key Mechanism of Action

A significant number of succinanilic acid derivatives exert their biological effects through the inhibition of specific enzymes.

Acetylcholinesterase Inhibition

Aryl succinic acid derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[17][18] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Some succinimide derivatives have been shown to act as competitive inhibitors of AChE.[18]

Cytochrome P450 Inhibition

Succinic acid itself has been shown to inhibit the activity of several cytochrome P450 (CYP450) enzymes, including CYP3A4, CYP2D6, and CYP2C9.[5] This is an important consideration in drug development, as inhibition of these enzymes can lead to drug-drug interactions.

| Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |

| CYP3A4 | Non-competitive | 6.18 | 12.82 | [5] |

| CYP2D6 | Competitive | 7.40 | 14.53 | [5] |

| CYP2C9 | Competitive | 9.48 | 19.60 | [5] |

Experimental Protocol: Enzyme Inhibition Assay [5][19]

-

Reaction Mixture Preparation: In a suitable buffer, prepare a reaction mixture containing the enzyme, a specific substrate, and varying concentrations of the inhibitor (succinanilic acid derivative).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Reaction Termination: Stop the reaction after a defined period.

-

Product Quantification: Measure the amount of product formed, often using spectrophotometry or chromatography.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentration in the presence and absence of the inhibitor. Use non-linear regression analysis of Michaelis-Menten kinetics to determine key parameters such as Vmax, Km, and the inhibition constant (Ki). Lineweaver-Burk or Dixon plots can be used to determine the mode of inhibition (competitive, non-competitive, etc.).

Structure-Activity Relationship (SAR) and Future Directions

The development of quantitative structure-activity relationship (QSAR) models is crucial for rationally designing more potent and selective succinanilic acid derivatives.[20][21][22][23] By correlating physicochemical properties and structural features with biological activity, QSAR studies can guide the synthesis of new compounds with improved therapeutic profiles.

Future research in this field should focus on:

-

Exploring Diverse Chemical Space: Synthesizing a broader range of derivatives with varied substituents on both the aromatic ring and the succinyl moiety to expand the SAR landscape.

-

Elucidating Detailed Mechanisms: Employing advanced molecular biology and biochemical techniques to unravel the precise molecular targets and signaling pathways for derivatives showing promising activity in different therapeutic areas.

-

In Vivo Efficacy and Safety Profiling: Moving promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

Conclusion

The succinanilic acid scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these compounds. By leveraging the protocols and insights presented herein, researchers are well-equipped to advance the development of the next generation of succinanilic acid-based medicines.

References

- Koganti, R., et al. (2022). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR Protocols.

- Bartosh, T.J., et al. (2013).

- McCauley, J., Zivanovic, A. & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology.

- Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. (2020). Pharmaceutical Biology.

- Procurcumadiol - Application Notes and Protocols for In Vitro Anti-inflamm

- In Vitro Anticancer Activity. (n.d.). Bio-protocol.

- McCauley, J., Zivanovic, A. & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online.

- Mahale, K.A., Gosavi, K.S., & Nilesh, S. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences.

- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). JoVE.

- Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE.

- Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity. (1977). Die Pharmazie.

- Bartosh, T.J., et al. (2013).

- Shen, M., et al. (2002). Quantitative Structure-Activity Relationship Analysis of Functionalized Amino Acid Anticonvulsant Agents Using k Nearest Neighbor and Simulated Annealing PLS Methods. Journal of Medicinal Chemistry.

- Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. (2003).

- Macrophage -Immune cell isolation -Immunology-BIO-PROTOCOL. (n.d.). Bio-protocol.

- Inhibition of the dapE-Encoded N-Succinyl-L,L-diaminopimelic Acid Desuccinylase from Neisseria meningitidis by L-Captopril. (2011). PMC.

- Quantitative structure–activity relationship models for compounds with anticonvulsant activity. (2019).

- Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (2024). MDPI.

- Microwave-Assisted Synthesis of N-Phenylsuccinimide. (2012). PMC.

- Quantitative Structure-Activity Relationship Models for Compounds With Anticonvulsant Activity. (2019). PubMed.

- QSAR and 3D-QSAR studies applied to compounds with anticonvulsant activity. (2015). PubMed.

- QSAR Study of Anticonvulsant Deriv

- Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus. (2024). PMC.

- Succinic Acid: Wh

- A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). Beilstein Archives.

- Mechanisms of Anticonvulsants in Seizure Tre

- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020).

- Synthesis and pharmacological activity of N-substituted succinimide analogs. (2017).

- Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). (n.d.). PrepChem.com.

- Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society.

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.

- Isolation, Identification and Antibacterial Mechanism of the Main Antibacterial Component from Pickled and Dried Mustard (Brassica juncea Coss. var. foliosa Bailey). (2020). PMC.

- Anticonvulsant Activity of Halogen-Substituted Cinnamic Acid Derivatives and Their Effects on Glycosylation of PTZ-Induced Chronic Epilepsy in Mice. (2020). PMC.

- Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus. (2018). Frontiers.

- Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. (n.d.). Asian Journal of Chemistry.

- Antimicrobial Activities of Monoesters of Succinic Acid. (2017).

- Microwave synthesis of sulfanilic acid. (2017).

- Anticonvulsant-agent.. (n.d.). SlideShare.

- Slow-onset Enzyme Inhibition and Inactiv

Sources

- 1. prepchem.com [prepchem.com]

- 2. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. ijcps.org [ijcps.org]

- 5. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 13. sips.org.in [sips.org.in]

- 14. us.typology.com [us.typology.com]

- 15. Isolation, Identification and Antibacterial Mechanism of the Main Antibacterial Component from Pickled and Dried Mustard (Brassica juncea Coss. var. foliosa Bailey) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Inhibition of the dapE-Encoded N-Succinyl-L,L-diaminopimelic Acid Desuccinylase from Neisseria meningitidis by L-Captopril - PMC [pmc.ncbi.nlm.nih.gov]

- 20. web.stanford.edu [web.stanford.edu]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative structure-activity relationship models for compounds with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. QSAR and 3D-QSAR studies applied to compounds with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Application of N-(3-Fluoro-4-methylphenyl)succinamic Acid: A Technical Guide

Executive Summary

As an Application Scientist in early-stage drug discovery, I frequently design synthetic routes for robust, versatile pharmacophores. The reaction between 3-fluoro-4-methylaniline and succinic anhydride yields 4-(3-fluoro-4-methylphenylamino)-4-oxobutanoic acid (commonly referred to as N-(3-fluoro-4-methylphenyl)succinamic acid). This highly polar intermediate is a critical building block in the development of ACK1/TNK2 tyrosine kinase inhibitors[1] and serves as a precursor for topoisomerase I inhibitors, including Exatecan derivatives[2],[3].

This whitepaper outlines the chemical causality, optimized parameters, and a self-validating experimental protocol for synthesizing this critical intermediate.

Chemical Rationale & Mechanistic Causality

The core transformation is a nucleophilic acyl substitution. Succinic anhydride acts as a highly electrophilic cyclic anhydride. When attacked by the primary amine of 3-fluoro-4-methylaniline, the anhydride ring opens to form a stable amide bond, simultaneously liberating a free carboxylic acid.

Causality of Substituents: The 3-fluoro group exerts an electron-withdrawing inductive effect, which slightly decreases the nucleophilicity of the amine nitrogen compared to an unsubstituted aniline. However, the 4-methyl group provides mild electron donation via hyperconjugation, balancing the electronic landscape[4]. The net result is a highly predictable, rapid amidation that proceeds efficiently at room temperature without the need for harsh coupling reagents or extreme heat[1].

Reaction workflow for the synthesis of N-(3-fluoro-4-methylphenyl)succinamic acid.

Optimization of Reaction Conditions

Selecting the correct solvent and temperature is critical for maximizing yield and purity while minimizing the formation of di-acylated or prematurely dehydrated byproducts. Table 1 summarizes the empirical optimization parameters.

Table 1: Optimization of Reaction Conditions for Succinamic Acid Synthesis

| Solvent | Temperature | Time (h) | Yield (%) | HPLC Purity (%) | Mechanistic Observations |

| Toluene | Reflux (110 °C) | 2.5 | 85 | 92 | High heat drives partial, uncontrolled dehydration to the succinimide[5]. |

| Dioxane | Room Temp (25 °C) | 3.0 | 88 | 94 | Good solubility profile, but solvent removal under vacuum is tedious[4]. |

| THF | Room Temp (25 °C) | 1.0 | 89 | 99 | Optimal balance of solubility and rapid kinetics; excellent purity[1]. |

| DCM / Pyridine | 15–30 °C | 2.0 | 92 | 98 | Pyridine acts as a base/catalyst, driving excellent conversion rates[2]. |

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol is designed as a self-validating system. The inherent polarity shift from the starting material (a lipophilic aniline) to the product (a highly polar carboxylic acid) allows for real-time reaction monitoring and an aqueous workup that guarantees purity without the need for column chromatography.

Step-by-Step Methodology:

-

Preparation : In an oven-dried, suitable reaction vessel, dissolve 1.0 equivalent (e.g., 0.031 g) of 3-fluoro-4-methylaniline in anhydrous THF (or a mixture of dichloromethane and pyridine)[2],[1].

-

Electrophile Addition : Cool the solution to 0–5 °C using an ice bath. Slowly add 1.1 equivalents of succinic anhydride (e.g., 0.015 g) portion-wise[1].

-

Causality: Cooling prevents localized exothermic spikes that could lead to double acylation or premature ring closure.

-

-

Propagation : Remove the ice bath and allow the reaction to warm to room temperature (15–30 °C). Stir for 1 to 2 hours[2],[1].

-

In-Process Control (IPC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) system.

-

Self-Validation: The starting aniline will migrate up the plate (

), while the succinamic acid product will remain firmly at the baseline (

-

-

Quench and Isolation : Remove the organic solvent under reduced pressure. Sonicate the resulting crude residue in distilled water (5 mL)[1].

-

Causality: Any excess, unreacted succinic anhydride rapidly hydrolyzes in water to form highly water-soluble succinic acid. Conversely, the target N-aryl succinamic acid precipitates out as a solid.

-

-

Purification : Filter the resulting suspension, wash the filter cake with cold water (3 mL), and dry under high vacuum to afford the target compound as a light green/white solid (typically ~89% yield)[1].

Downstream Applications in Drug Development

The free carboxylic acid of the succinamic acid product is a highly versatile synthetic handle. It can be directly subjected to amide coupling protocols for the synthesis of targeted cancer therapeutics, such as ACK1/TNK2 inhibitors[1].

Alternatively, the molecule can undergo deliberate cyclodehydration. By heating the succinamic acid with acetic anhydride and anhydrous sodium acetate at 80–100 °C, the molecule dehydrates to form 1-(3-fluoro-4-methylphenyl)pyrrolidine-2,5-dione (a cyclic succinimide derivative)[5],[6]. This succinimide core is structurally vital for assembling complex topoisomerase I inhibitors, serving as a direct intermediate for Exatecan analogs[3],[7].

Downstream applications of the succinamic acid intermediate in drug discovery.

References

-

Exatecan Intermediate 2 hydrochloride , Benchchem. 2

-

US10017478B2 - Inhibitors of ACK1/TNK2 tyrosine kinase , Google Patents. 1

-

The synthesis and reactions of some N-acyl-N-aryliminium ions , Arkat USA. 5

-

Exatecan Intermediate 4 dihydrochloride , Benchchem. 3

-

(1S,9R)-Exatecan mesylate , Benchchem. 7

-

US4009278A - Antimicrobial composition and method containing N-(3,5-dihalophenyl)-imide compounds , Google Patents. 6

-

Synthesis and Antibacterial Activity of Some Novel N,N-Di- Oxalamide Derivatives , Conscientia Beam. 4

Sources

- 1. US10017478B2 - Inhibitors of ACK1/TNK2 tyrosine kinase - Google Patents [patents.google.com]

- 2. Exatecan Intermediate 2 hydrochloride | Benchchem [benchchem.com]

- 3. Exatecan Intermediate 4 dihydrochloride | Benchchem [benchchem.com]

- 4. conscientiabeam.com [conscientiabeam.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. US4009278A - Antimicrobial composition and method containing N-(3,5-dihalophenyl)-imide compounds - Google Patents [patents.google.com]

- 7. (1S,9R)-Exatecan mesylate | Benchchem [benchchem.com]

Unlocking the Pharmacological Potential of 4-Aryl-4-oxobutanoic Acid Derivatives: A Comprehensive Technical Guide

Chemical Architecture & Mechanistic Rationale

In the landscape of modern drug discovery, bifunctional scaffolds offer unparalleled versatility for rational drug design. 4-Aryl-4-oxobutanoic acid (also known as aroylpropionic acid) and its unsaturated counterpart, aroylacrylic acid , represent a highly privileged class of molecular precursors. The architectural brilliance of these compounds lies in their dual functionality: a highly reactive ketone/carbonyl group at the C4 position and a terminal carboxylic acid.

The causality behind their broad-spectrum biological activity is rooted in electrophilicity. When the saturated butanoic acid is dehydrogenated to form an (E)-4-aryl-4-oxo-2-butenoic acid (aroylacrylic acid), the resulting ketovinyl moiety acts as a potent Michael acceptor. This structural feature exhibits a profound affinity for nucleophilic thiol groups (-SH), allowing these molecules to form covalent adducts with cysteine residues in critical biological targets, such as mu-calpain and tubulin [1][1]. By strategically functionalizing the carboxylic acid or the ketone group, medicinal chemists can fine-tune the molecule's lipophilicity, target specificity, and pharmacokinetic profile.

Synthetic pathways of 4-aryl-4-oxobutanoic acid derivatives.

Key Biological Activities & Therapeutic Applications

Oncology: Cytostatic and Antiproliferative Action

The functionalization of aroylacrylic acids via the Michael addition of thioglycolic acid yields 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (CSAB) . These derivatives selectively suppress the proliferation of neoplastic human HeLa cells in the sub-micromolar range [2][2]. The mechanism relies on the compound's ability to disrupt mitochondrial integrity. In breast cancer (MCF7) and lung cancer (A549) cell lines, aroylacrylic acid phenylamides trigger massive reactive oxygen species (ROS) generation, leading to rapid oxidative stress and apoptosis [3][3]. Furthermore, these compounds directly inhibit tubulin assembly, arresting the cell cycle in the S phase[1].

Neuroprotection: mu-Calpain Inhibition

The overactivation of mu-calpain, a calcium-dependent cysteine protease, is a primary driver of neuronal apoptosis in Alzheimer's disease and ischemic stroke. Researchers have successfully designed acyclic variants of chromone derivatives by synthesizing 4-aryl-4-oxobutanoic acid amides . The primary amide group at the warhead region covalently interacts with the active site cysteine of mu-calpain, yielding highly potent inhibitors with IC50 values as low as 0.34 µM [4][4].

Infectious Diseases: Anti-Tubercular Activity

By condensing 4-aryl-4-oxobutanoic acids with hydrazine hydrate, the scaffold cyclizes into tetrahydropyridazin-3-ones. Subsequent reaction with aryl-aldehydes produces 6-aryl-4-arylidene-4,5-dihydropyridazin-3(2H)-ones . These structural modifications shift the biological profile toward antimicrobial efficacy, demonstrating significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strains .

Dual mechanism of action: ROS generation and tubulin inhibition.

Quantitative Pharmacological Data

The following table synthesizes the quantitative efficacy of various 4-aryl-4-oxobutanoic acid derivatives across different biological targets.

| Compound Class | Specific Derivative / Substitution | Biological Target / Cell Line | Potency (IC50 / MIC) | Primary Indication |

| Acid Amides | 4c-2 (2-methoxymethoxy phenyl ring) | mu-Calpain Enzyme | IC50 = 0.34 µM | Neuroprotection / Alzheimer's |

| CSAB Derivatives | i-Pr group in positions 2 and 5 (Compound 16) | HeLa (Cervix Carcinoma) | IC50 < 1.0 µM | Oncology (Antiproliferative) |

| Aroylacrylic Amides | Unsubstituted Compound 1 | Tubulin Assembly | IC50 = 2.9 µM | Oncology (Antimitotic) |

| Pyridazinones | Electron-withdrawing groups on phenyl rings | M. tuberculosis H37Rv | Significant MIC reduction | Infectious Disease (Tuberculosis) |

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific rigor, the following protocols have been designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Synthesis of CSAB Derivatives via Michael Addition

Objective: Synthesize 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids to target neoplastic cell proliferation[2].

-

Precursor Synthesis (Friedel-Crafts Acylation):

-

Action: React substituted benzenes with maleic acid anhydride in the presence of anhydrous AlCl3.

-

Causality: The Lewis acid (AlCl3) activates the anhydride, directing an electrophilic aromatic substitution to regiospecifically form the (E)-4-aryl-4-oxo-2-butenoic acid intermediate.

-

-

Michael Addition:

-

Action: Introduce thioglycolic acid to the purified intermediate in a controlled solvent environment.

-

Causality: The ketovinyl moiety of the intermediate is highly electrophilic. The addition of the thiol group creates a stable thioether linkage. This step chemically mimics the drug's intended in vivo interaction with biological thiols, effectively creating a stabilized active pharmacophore.

-

-

Validation & Isolation:

-

Action: Monitor the reaction via Thin Layer Chromatography (TLC). Isolate the product as a racemic mixture of R and S enantiomers.

-

Causality: TLC validation ensures the complete consumption of the highly reactive ketovinyl precursor, preventing false-positive cytotoxicity in downstream biological assays caused by unreacted starting materials.

-

Protocol B: In Vitro Antiproliferative Assay (HeLa Cell Line)

Objective: Quantify the cytostatic activity (IC50) of the synthesized CSAB derivatives[2].

-

Cell Seeding:

-

Action: Seed HeLa cells into 96-well microtiter plates at a strict density of 2,000 cells per well in 0.1 mL of nutrient medium. Incubate for 20 hours.

-

Causality: Seeding exactly 2,000 cells allows for unrestricted logarithmic growth during the assay window. This prevents contact inhibition from artificially slowing cell division and skewing viability data.

-

-

Drug Application:

-

Action: Apply five distinct concentrations of the CSAB derivative (ranging from 0.644 to 29.48 µM) in triplicate.

-

Causality: Testing across a broad, mathematically spaced concentration gradient is mathematically required to accurately plot a sigmoidal dose-response curve and calculate a precise IC50.

-

-

Self-Validating Control Integration:

-

Action: Maintain three sets of wells: Treated (Cells + Drug), Control (Cells + Medium only), and Blank (Medium + Drug, no cells).

-

Causality: The Blank wells control for the intrinsic optical absorbance of the drug compound itself. By subtracting the Blank absorbance and dividing the Treated absorbance by the Control absorbance, the system perfectly isolates the drug's true cytotoxic effect from environmental or chemical artifacts.

-

References

- Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors Source: PubMed / NIH URL

- (E)

- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids Selectively Suppressed Proliferation of Neoplastic Human HeLa Cells.

- The in vitro assessment of the prooxidative action of the novel aroylacrylic acid phenylamides in A549 and MCF7 cancer cell lines Source: PubMed / NIH URL

- Synthesis and Anti-Tubercular Activity of 6-Substtitutedaryl-4-Arylidene- 4, 5-Dihydropyridazin-3(2H)

Sources

- 1. (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The in vitro assessment of the prooxidative action of the novel aroylacrylic acid phenylamides in A549 and MCF7 cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities are paramount. 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is a bespoke chemical compound that serves as a valuable building block in the synthesis of more complex molecules. Its unique structural features, combining an aromatic amine with a carboxylic acid, make it a versatile intermediate for the development of new pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, and an exploration of its physicochemical properties.

Chemical Identity and Structure

The unambiguous identification of a chemical compound is the foundation of reproducible scientific research. The following section details the key identifiers for 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid.

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings.

Canonical SMILES: Cc1ccc(cc1F)NC(CCC(O)=O)=O[1]

InChIKey

The IUPAC International Chemical Identifier (InChI) Key is a hashed version of the full InChI, designed to allow for easy web searching of chemical compounds.

InChIKey: ORPQDVBNPDILBZ-UHFFFAOYSA-N[1]

Other Key Identifiers

| Identifier | Value | Source |

| Molecular Formula | C11H12FNO3 | Chemdiv[1] |

| Molecular Weight | 225.22 g/mol | Chemdiv[1] |

| CAS Number | 282542-06-7 | Sigma-Aldrich |

Structural Elucidation

The structure of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is characterized by three key functional groups: a 3-fluoro-4-methylaniline moiety, an amide linkage, and a terminal carboxylic acid. The fluorine atom on the aromatic ring can significantly influence the molecule's electronic properties and its binding interactions with biological targets. The carboxylic acid provides a handle for further chemical modifications, such as esterification or amidation, enabling its incorporation into larger molecular scaffolds.

Caption: 2D structure of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid.

Synthesis Protocol

The synthesis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is typically achieved through the nucleophilic acyl substitution reaction between 3-fluoro-4-methylaniline and succinic anhydride. This reaction is a straightforward and efficient method for forming the amide bond and opening the anhydride ring.

Reaction Scheme

Caption: Synthesis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid.

Step-by-Step Methodology

-

Dissolution: Dissolve succinic anhydride (1.0 eq) in a suitable aprotic solvent, such as acetone or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine: To the stirred solution, add 3-fluoro-4-methylaniline (1.0 eq) portion-wise over a period of 30 minutes at ambient temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The formation of a precipitate or slurry is often observed.

-

Isolation: Upon completion, the solid product is isolated by filtration.

-

Purification: The collected solid is washed with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting materials and dried under vacuum to yield the final product.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the succinic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the anhydride ring opens, and a proton transfer occurs to yield the final amide and carboxylic acid functionalities. The lone pair of electrons on the amine nitrogen initiates the nucleophilic attack on the electrophilic carbonyl carbon of the anhydride.[2]

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug discovery and materials science, influencing its solubility, permeability, and interaction with biological systems.

| Property | Value | Unit | Source |

| logP | 1.4394 | Chemdiv[1] | |

| logD (-1.5101) | Chemdiv[1] | ||

| Polar Surface Area | 51.772 | Ų | Chemdiv[1] |

| Hydrogen Bond Acceptors | 5 | Chemdiv[1] | |

| Hydrogen Bond Donors | 2 | Chemdiv[1] |

Potential Applications and Further Research

As a bifunctional molecule, 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid holds significant potential as a scaffold in medicinal chemistry. The carboxylic acid can be derivatized to form esters, amides, or other functional groups, allowing for the exploration of a wide chemical space. The fluorinated aniline moiety can participate in various cross-coupling reactions to build more complex aromatic systems.

Experimental Workflow for Further Derivatization

Caption: Potential derivatization pathways for further research.

This compound can serve as a starting point for the synthesis of libraries of small molecules for high-throughput screening in drug discovery programs. Its structural motifs are found in various biologically active compounds, suggesting its potential as a privileged scaffold.

Conclusion

4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is a well-defined chemical entity with versatile properties for chemical synthesis. This guide has provided its key identifiers, a reliable synthesis protocol, and an overview of its physicochemical characteristics. The presented information is intended to support researchers in their efforts to utilize this compound for the development of novel molecules with potential applications in pharmaceuticals and materials science.

References

-

Nayak, P. S., Narayana, B., Jasinski, J. P., Yathirajan, H. S., & Kaur, M. (2013). 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1752. Available at: [Link]

-

Gannett, P. (2017, May 13). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? Quora. Retrieved from [Link]

-

Losito, I., De Giglio, E., & Cioffi, N. (2020). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers, 12(6), 1286. Available at: [Link]

Sources

Literature review on fluorinated succinanilic acids

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Fluorinated Succinanilic Acids

Abstract

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Succinanilic acids, comprised of a succinic acid moiety linked to an aniline via an amide bond, represent a versatile scaffold with documented biological activities. This guide provides a comprehensive technical overview of fluorinated succinanilic acids, a class of compounds at the intersection of these two domains. We will explore the underlying scientific rationale for their design, detail robust synthetic methodologies and characterization protocols, and discuss their potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorination within this promising chemical space.

The Rationale for Fluorination in Drug Discovery

Fluorine is the most electronegative element, yet it is similar in size to a hydrogen atom. This unique combination allows it to exert profound electronic effects with minimal steric penalty, making it a favored tool for lead optimization in drug discovery.[3][4] Over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its utility.[2]

The introduction of fluorine can strategically alter a molecule's:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s. Placing fluorine at a metabolically vulnerable position (a "metabolic soft spot") can block oxidation, thereby increasing the drug's half-life and bioavailability.[2][4]

-

Acidity and Basicity (pKa): Due to its strong electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic protons or the pKb of basic nitrogen atoms. This modulation can be critical for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target binding.

-

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[5] However, the effect is complex and context-dependent; for instance, a trifluoromethyl (-CF3) group is a powerful lipophilicity enhancer, while a single fluorine atom has a more subtle effect.

-

Binding Affinity and Conformation: Fluorine can engage in unique non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions (e.g., with carbonyl groups), which can enhance binding to a biological target.[5] It can also influence the conformational preference of a molecule, locking it into a more bioactive shape.[6]

Caption: The causal pathway from strategic fluorination to an improved pharmacological profile.

Synthetic Strategies for Fluorinated Succinanilic Acids

The synthesis of fluorinated succinanilic acids can be approached through several reliable routes, primarily depending on the availability of starting materials. The most direct method involves the acylation of a fluorinated aniline with succinic anhydride.

Primary Synthetic Route: Acylation of Fluorinated Anilines

This is the most common and versatile approach. It leverages the wide commercial availability of mono-, di-, and poly-fluorinated anilines as well as anilines bearing fluoroalkyl groups (e.g., trifluoromethyl).

Reaction: Fluorinated Aniline + Succinic Anhydride → Fluorinated Succinanilic Acid

Causality behind Experimental Choices:

-

Solvent: Aprotic polar solvents such as Tetrahydrofuran (THF), 1,4-dioxane, or Acetonitrile are preferred. They effectively dissolve both the aniline and the anhydride without participating in the reaction. Dichloromethane (DCM) can also be used, sometimes with a mild base to scavenge the resulting carboxylic acid.

-

Temperature: The reaction is typically exothermic and proceeds readily at room temperature. Gentle heating (40-60 °C) can be applied to accelerate the reaction for less nucleophilic anilines (e.g., those with multiple electron-withdrawing fluorine atoms).

-

Work-up: The product is a carboxylic acid. A simple acidic work-up (e.g., with 1M HCl) ensures the product is in its neutral, protonated form, facilitating its precipitation or extraction into an organic solvent.

Caption: General workflow for the synthesis of fluorinated succinanilic acids.

Alternative Synthetic Routes

While less common, other strategies can be employed:

-

From Fluorinated Succinic Acid Derivatives: Reacting aniline with a mono-fluorinated succinic acid derivative. This is less practical due to the limited availability and higher cost of the fluorinated starting material.

-

Late-Stage Fluorination: Direct fluorination of a parent succinanilic acid molecule. This is synthetically challenging as it often requires harsh conditions and can lead to a mixture of products, making purification difficult.[3]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques provides a self-validating system.

| Technique | Purpose | Expected Observations for 4'-Fluorosuccinanilic Acid |

| ¹H NMR | Structural confirmation and purity assessment | - Aromatic protons appear as multiplets in the ~7.0-7.6 ppm range. - Amide proton (N-H) appears as a broad singlet (~8-10 ppm). - Two methylene (-CH₂-) groups from the succinyl chain appear as distinct triplets around 2.6 ppm. - Carboxylic acid proton (O-H) appears as a very broad singlet (>10 ppm). |

| ¹³C NMR | Carbon skeleton confirmation | - Carbonyl carbons (amide and acid) in the 170-180 ppm range. - Aromatic carbons between 115-140 ppm. The carbon directly bonded to fluorine will show a large ¹JCF coupling constant. - Methylene carbons around 30 ppm.[7] |

| ¹⁹F NMR | Unambiguous confirmation of fluorine incorporation | - A single resonance for the fluorine on the aromatic ring, typically between -110 and -120 ppm (relative to CFCl₃). The multiplicity will depend on coupling to adjacent aromatic protons. |

| Mass Spec (MS) | Molecular weight confirmation | - The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of the compound (e.g., 212.07 for C₁₀H₁₀FNO₃). |

| Infrared (IR) | Functional group identification | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - N-H stretch from the amide (~3300 cm⁻¹). - Sharp C=O stretches for the amide and carboxylic acid (~1650-1750 cm⁻¹).[8][9] |

Potential Applications and Biological Relevance

While the literature specifically on fluorinated succinanilic acids is nascent, the pharmacological potential can be inferred from related structures. The core scaffold combines features of cinnamic acid and anthranilic acid derivatives, both of which are known to possess a wide range of biological activities.[10][11][12]

Potential Therapeutic Areas:

-

Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an N-aryl amide or acid functionality. The succinanilic acid scaffold fits this pharmacophore. Fluorination, particularly of the aniline ring, could enhance potency and improve pharmacokinetic properties.[12][13]

-

Antimicrobial and Antifungal Agents: The disruption of cell membranes and inhibition of key enzymes are common antimicrobial mechanisms. The lipophilic nature of the fluorinated aryl ring combined with the polar carboxylic acid could facilitate interactions with microbial targets.[8][13]

-

Enzyme Inhibitors: Fluorinated molecules are widely used as enzyme inhibitors, acting as substrate analogues or transition-state mimics.[14][15] Fluorinated succinanilic acids could be explored as inhibitors for proteases, kinases, or metabolic enzymes where the parent scaffold shows initial activity.

Caption: Structure-Activity Relationship (SAR) map for the fluorinated succinanilic acid scaffold.

Detailed Experimental Protocol: Synthesis and Characterization of 4'-Fluorosuccinanilic Acid

This section provides a self-validating protocol for a representative synthesis.

Objective: To synthesize 4'-Fluorosuccinanilic acid from 4-fluoroaniline and succinic anhydride and confirm its identity and purity.

Materials:

-

4-fluoroaniline (99%)

-

Succinic anhydride (99%)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Hydrochloric acid (1M HCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deuterated solvent for NMR (e.g., DMSO-d₆)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add succinic anhydride (1.00 g, 10.0 mmol). Dissolve the solid in 30 mL of anhydrous THF.

-

Addition of Aniline: In a separate vial, dissolve 4-fluoroaniline (1.11 g, 10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirring succinic anhydride solution at room temperature over 10 minutes.

-

Reaction Monitoring (Trustworthiness Checkpoint 1): Allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate with a few drops of acetic acid. The disappearance of the 4-fluoroaniline spot (visualized under UV light) indicates reaction completion.

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Redissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 30 mL) to remove any unreacted aniline and protonate the product. Wash subsequently with brine (1 x 30 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate again under reduced pressure to yield a crude solid.

-

Purification (Trustworthiness Checkpoint 2): Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes to yield a pure, crystalline product.

-

Characterization:

-

Obtain the melting point of the purified solid.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Obtain an IR spectrum to verify the presence of key functional groups.

-

Conclusion and Future Outlook

Fluorinated succinanilic acids are a synthetically accessible class of compounds with significant, albeit largely unexplored, potential in medicinal chemistry and materials science. The principles of fluorine chemistry suggest that these derivatives will possess enhanced metabolic stability and modulated physicochemical properties compared to their non-fluorinated parent compounds.[4][5] Future research should focus on building a library of these compounds with diverse fluorination patterns and screening them for a range of biological activities, particularly as anti-inflammatory, analgesic, and antimicrobial agents. The insights gained from such studies will undoubtedly pave the way for the development of novel therapeutics based on this promising scaffold.

References

- Fluorine substituent effects (on bioactivity).

- Fluorine in drug discovery: Role, design and case studies. [No Source Found]

- Utility of fluorinated α-amino acids in development of therapeutic peptides. [PubMed] ()

- Applications of fluorine-containing amino acids for drug design. [PubMed] ()

- Synthesis, structure, and biological applications of α-fluorinated β-amino acids and deriv

- Synthesis of complex unnatural fluorine-containing amino acids. [PMC] ()

- Drug Discovery Based on Fluorine-Containing Glycomimetics. [MDPI] ()

- Enzymatic synthesis of fluorin

- Fluorinated Building Blocks in Drug Design: Why They M

- The Importance of Fluorine in the Life Science Industry. [CHIMIA] ()

- Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. [Semantic Scholar] ()

- Biological Impacts of Fluorination.

- Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. [PubMed] ()

- Succinanilic acid | C10H11NO3 | CID 7598. [PubChem - NIH] ()

- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Beilstein Journals] ()

- Chemical, spectroscopic characterization, molecular modeling and antibacterial activity assays of a silver (I) complex with succinic acid. [Redalyc.org] ()

- Recent advances in the synthesis of fluorinated amino acids and peptides. [RSC Publishing] ()

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [No Source Found]

- (PDF) Synthesis and characterization of heterocyclic substituted fluoran compounds.

- Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. [No Source Found]

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [No Source Found]

- Structural and spectroscopic characterization of fluorinated dioxole based salts: A combined experimental and computational study.

- A Review on Medicinally Important Heterocyclic Compounds. [No Source Found]

- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. [No Source Found]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chimia.ch [chimia.ch]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. redalyc.org [redalyc.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]

- 11. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing and Evaluation of Niche Chemical Compounds

A Note on the Inquiry for CAS 282542-06-7:

An exhaustive search for the chemical compound designated by CAS number 282542-06-7 has revealed no publicly available data, including its chemical structure, synthesis protocols, or suppliers. This suggests that the provided CAS number may be inaccurate, may refer to a proprietary compound not available in the public domain, or may designate a substance that has not been cataloged in readily accessible chemical databases.